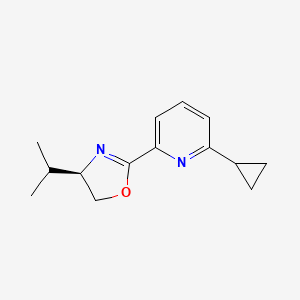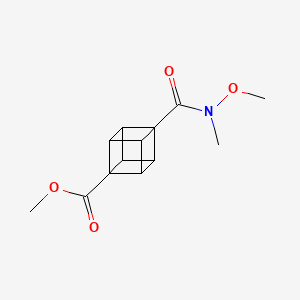![molecular formula C36H38N4 B8239542 (4S,4'S)-1,1'-Di([1,1'-biphenyl]-4-yl)-4,4'-diisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole](/img/structure/B8239542.png)
(4S,4'S)-1,1'-Di([1,1'-biphenyl]-4-yl)-4,4'-diisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,4’S)-1,1’-Di([1,1’-biphenyl]-4-yl)-4,4’-diisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biimidazole core with biphenyl and isopropyl substituents, making it an interesting subject for research in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-1,1’-Di([1,1’-biphenyl]-4-yl)-4,4’-diisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole typically involves several steps:
Formation of the Biimidazole Core: The biimidazole core can be synthesized through a condensation reaction between appropriate diamines and diketones under acidic or basic conditions.
Introduction of Biphenyl Groups: The biphenyl groups are introduced via a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.
Addition of Isopropyl Groups: The isopropyl groups can be added through alkylation reactions using isopropyl halides and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for the Suzuki-Miyaura coupling and efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,4’S)-1,1’-Di([1,1’-biphenyl]-4-yl)-4,4’-diisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of partially or fully reduced biimidazole derivatives.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4S,4’S)-1,1’-Di([1,1’-biphenyl]-4-yl)-4,4’-diisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals.
Biology
In biological research, this compound can be used as a molecular probe to study protein-ligand interactions and enzyme mechanisms.
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Mécanisme D'action
The mechanism by which (4S,4’S)-1,1’-Di([1,1’-biphenyl]-4-yl)-4,4’-diisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole exerts its effects involves its interaction with specific molecular targets. For example, as a ligand, it can coordinate with metal ions, altering their electronic properties and reactivity. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Biimidazole: Lacks the biphenyl and isopropyl substituents, making it less sterically hindered and less hydrophobic.
2,2’-Biimidazole: Similar core structure but different substitution pattern, leading to different chemical and physical properties.
4,4’-Biphenol: Contains biphenyl groups but lacks the biimidazole core, used primarily in polymer production.
Uniqueness
(4S,4’S)-1,1’-Di([1,1’-biphenyl]-4-yl)-4,4’-diisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole is unique due to its combination of biphenyl and biimidazole moieties, which confer distinct steric and electronic properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Propriétés
IUPAC Name |
(4S)-1-(4-phenylphenyl)-2-[(4S)-1-(4-phenylphenyl)-4-propan-2-yl-4,5-dihydroimidazol-2-yl]-4-propan-2-yl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N4/c1-25(2)33-23-39(31-19-15-29(16-20-31)27-11-7-5-8-12-27)35(37-33)36-38-34(26(3)4)24-40(36)32-21-17-30(18-22-32)28-13-9-6-10-14-28/h5-22,25-26,33-34H,23-24H2,1-4H3/t33-,34-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSZECAQRUFANQ-KKLWWLSJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(C(=N1)C2=NC(CN2C3=CC=C(C=C3)C4=CC=CC=C4)C(C)C)C5=CC=C(C=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(C(=N1)C2=N[C@H](CN2C3=CC=C(C=C3)C4=CC=CC=C4)C(C)C)C5=CC=C(C=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3-(4-Bromophenyl)-4-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B8239514.png)



![(3aR,8aS)-2-(1,10-Phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8239545.png)
![[2,2'-Bipyridine]-6-carboximidamide dihydrochloride](/img/structure/B8239550.png)



